molecular formula C11H12N2O2S B5222438 5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione CAS No. 308095-61-6

5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione

Cat. No.: B5222438
CAS No.: 308095-61-6
M. Wt: 236.29 g/mol
InChI Key: UACJGZVMQCSPJC-UHFFFAOYSA-N
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Description

5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione (CID 2864127) is a thiazolidinedione (TZD) derivative with the molecular formula C₁₁H₁₂N₂O₂S and a molecular weight of 236.29 g/mol. Structurally, it features a thiazolidine-2,4-dione core substituted at the C5 position with an ethyl(phenyl)amino group. The compound’s SMILES notation is CCN(C1C(=O)NC(=O)S1)C2=CC=CC=C2, and its InChIKey is UACJGZVMQCSPJC-UHFFFAOYSA-N .

Properties

IUPAC Name

5-(N-ethylanilino)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-13(8-6-4-3-5-7-8)10-9(14)12-11(15)16-10/h3-7,10H,2H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACJGZVMQCSPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1C(=O)NC(=O)S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308095-61-6
Record name 5-(ETHYLANILINO)-1,3-THIAZOLIDINE-2,4-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the reaction of ethylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with chloroacetic acid to yield the desired thiazolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidine ring .

Scientific Research Applications

5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidinedione Derivatives

Thiazolidinediones (TZDs) are a well-studied class of compounds with diverse biological activities. Below is a detailed comparison of 5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione with key analogs, focusing on structural variations, synthetic routes, and biological activities.

Structural Analogues and Substituent Effects
Compound Name C5 Substituent Key Structural Features Biological Activity References
5-[ethyl(phenyl)amino]-TZD Ethyl(phenyl)amino -N(C₂H₅)(C₆H₅) group Not reported; PPARγ modulation hypothesized
Pioglitazone 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzyl -CH₂-C₆H₄-O-(CH₂)₂-pyridinyl Antidiabetic (PPARγ agonist)
Rosiglitazone 4-[2-(Methylpyridin-2-ylamino)ethoxy]benzyl -CH₂-C₆H₄-O-(CH₂)₂-N(CH₃)-pyridinyl Antidiabetic (PPARγ agonist)
5-(4-Methoxybenzylidene)-TZD 4-Methoxybenzylidene -CH=C(C₆H₄-OCH₃) Antitubercular (MIC: 1.56 µg/mL)
5-(Naphthylmethylene)-TZD Naphthylmethylene -CH=C-C₁₀H₇ Antidiabetic (Alloxan-induced model)
5-(Coumarinylmethylene)-TZD Coumarinylmethylene -CH=C-C₉H₅O₂ Antidiabetic (Alloxan-induced model)
Impurity I (Pioglitazone synthesis) 4-Hydroxybenzyl -CH₂-C₆H₄-OH Pharmacologically inactive impurity

Key Observations :

  • The ethyl(phenyl)amino group in the target compound introduces a bulky, lipophilic substituent, distinct from the benzyl, benzylidene, or arylidene groups in other TZDs. This may alter PPARγ binding kinetics or selectivity .
  • Substitutions with electron-withdrawing groups (e.g., methoxy in 5-(4-methoxybenzylidene)-TZD) enhance antitubercular activity, while arylidene groups (e.g., naphthyl, coumarinyl) improve antidiabetic efficacy in rodent models .

Discussion and Implications

  • Structural-Activity Relationships (SAR): The ethyl(phenyl)amino group’s steric and electronic properties may limit PPARγ activation compared to benzylidene or pyridinyl substituents in clinical TZDs. However, its unique structure could be optimized for novel targets (e.g., antimicrobial or anticancer applications) .
  • Synthetic Challenges: Unlike simpler Knoevenagel adducts (e.g., 5-arylidene-TZDs), the synthesis of ethyl(phenyl)amino-TZD may require specialized amines or protecting group strategies to avoid side reactions .

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